4,4-Diethylcyclohexan-1-amine hydrochloride
Overview
Description
4,4-Diethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with two ethyl groups at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Efficient Synthesis Techniques
Research on efficient synthesis techniques for related amines and their derivatives highlights advancements in chemical synthesis that could be applicable to "4,4-Diethylcyclohexan-1-amine hydrochloride." For example, Désogère et al. (2014) developed a new synthetic protocol for 1,4,7-triazacyclononane derivatives, which are valuable in nuclear medicine for PET imaging agents, showcasing the importance of novel synthesis pathways for complex amines (Désogère et al., 2014).
Material Science Applications
The study by Aghamali̇yev et al. (2018) on the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines demonstrates the application of amino compounds as thermostabilizers for polypropylene, indicating the broader utility of amines in enhancing the thermal stability of materials (Aghamali̇yev et al., 2018).
Pharmaceutical Applications
The exploration of novel amines for pharmaceutical applications is evident in the work by Pettit et al. (2003), where new cancer cell growth inhibitory amides were synthesized, suggesting the potential of amines and their derivatives in developing therapeutic agents (Pettit et al., 2003).
Catalysis and Organic Transformations
Research into the catalytic applications of amines is highlighted by Gajewy et al. (2012), who studied the asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines, illustrating the role of amines in catalyzing stereoselective reactions (Gajewy et al., 2012).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4,4-diethylcyclohexanone.
Reductive Amination: The 4,4-diethylcyclohexanone is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 4,4-Diethylcyclohexan-1-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on
Properties
IUPAC Name |
4,4-diethylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-3-10(4-2)7-5-9(11)6-8-10;/h9H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXGDDMVSHAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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